2-Iodo-4-(1,2,4-triazol-4-yl)aniline
Description
2-Iodo-4-(1,2,4-triazol-4-yl)aniline is a halogenated aromatic compound featuring an aniline backbone substituted with an iodine atom at the 2-position and a 1,2,4-triazol-4-yl group at the 4-position. The triazole ring, a heterocyclic moiety, contributes hydrogen-bonding capabilities and metabolic stability, making it a common motif in drug design .
Properties
Molecular Formula |
C8H7IN4 |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
2-iodo-4-(1,2,4-triazol-4-yl)aniline |
InChI |
InChI=1S/C8H7IN4/c9-7-3-6(1-2-8(7)10)13-4-11-12-5-13/h1-5H,10H2 |
InChI Key |
KLXFCLLYJPIDGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)I)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Iodo-4-(1,2,4-triazol-4-yl)aniline, highlighting differences in substituents, biological activity, and synthesis pathways.
Key Observations:
Electronic and Steric Effects: The iodine substituent in this compound introduces steric hindrance and polarizability, enabling halogen bonding interactions absent in fluorine-containing analogs like 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline . The 1,2,4-triazol-4-yl group (vs.
Biological Relevance :
- YH18968, a structurally complex analog with a triazolone core, demonstrates G-protein coupling activity, suggesting that triazole-containing scaffolds may modulate cellular signaling pathways .
- Fluorinated analogs are often prioritized in drug discovery due to enhanced metabolic stability and bioavailability compared to iodinated derivatives, which may exhibit higher toxicity or instability .
Synthesis and Characterization :
- Triazole derivatives are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), though iodinated variants may require specialized halogenation protocols.
- Crystallographic tools like SHELX and WinGX are critical for resolving structural details of such compounds, particularly halogen-bonding networks .
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